Emulsification Activity of C14-Rich Surfactin Exceeds 60% EI24 with Concurrently Reduced Hemolysis
C14-rich surfactin significantly enhances emulsification activity, achieving an emulsification index (EI24) exceeding 60% against hexadecane, while simultaneously reducing hemolytic activity [1]. In contrast, C15-rich surfactin demonstrates increased hemolytic and antibacterial activities under identical assay conditions [1].
| Evidence Dimension | Emulsification activity and hemolytic potential |
|---|---|
| Target Compound Data | C14-rich surfactin: EI24 >60% against hexadecane; reduced hemolytic activity |
| Comparator Or Baseline | C15-rich surfactin: increased hemolytic activity and antibacterial activity |
| Quantified Difference | C14-rich surfactin provides >60% EI24 with reduced hemolysis vs. C15-rich surfactin exhibiting elevated hemolysis |
| Conditions | Hexadecane emulsification assay; erythrocyte hemolysis assay |
Why This Matters
This evidence supports selecting C14-dominant surfactin preparations over C15-rich alternatives when emulsification performance is required without the elevated hemolytic liability associated with longer fatty acid chains.
- [1] Su Y, et al. Regulation mechanism and bioactivity characteristic of surfactin homologues with C14 and C15 fatty acid chains. Microbial Cell Factories. 2024. C14-rich surfactin EI24 >60% against hexadecane with reduced hemolytic activity; C15-rich surfactin shows increased hemolytic and antibacterial activities. View Source
